molecular formula C12H11N5O2S B2969317 5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide CAS No. 2034560-29-5

5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

Cat. No. B2969317
CAS RN: 2034560-29-5
M. Wt: 289.31
InChI Key: BLANZVKXGBXPSZ-UHFFFAOYSA-N
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Description

Isoxazole derivatives, such as the one you mentioned, are known to have immunoregulatory properties . They are classified into several categories, including immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . These compounds have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .


Synthesis Analysis

The synthesis of isoxazole-carboxamide derivatives often involves the coupling reaction of aniline derivatives and isoxazole-carboxylic acid . All the synthesized compounds are usually characterized by IR, HRMS, 1H-NMR, and 13C-NMR spectroscopy techniques .


Molecular Structure Analysis

The molecular structure of isoxazole derivatives is characterized by the presence of an isoxazole ring . This ring is a key component of many valuable drugs designed to treat infections and diseases of different etiologies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of isoxazole-carboxamide derivatives typically involve the coupling reaction of aniline derivatives and isoxazole-carboxylic acid .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on similar compounds involves the synthesis and chemical characterization of molecules with potential antitumor properties, such as the synthesis of imidazotetrazines, which showed curative activity against certain types of leukemia. These compounds may act as prodrugs, undergoing chemical transformations in vivo to exert their therapeutic effects (Stevens et al., 1984).

Heterocyclic Synthesis

  • The synthesis of heterocyclic compounds, such as thiophenylhydrazonoacetates, can lead to the formation of various derivatives including pyrazole, isoxazole, and pyrimidine derivatives. These synthetic pathways are crucial in the development of new compounds for further evaluation of their biological activities (Mohareb et al., 2004).

Anticancer Research

  • Some studies focus on the synthesis of novel compounds with potential anticancer properties, such as thiazolo[5,4-d]pyrimidines, which could be used as scaffolds for further drug development (Chattopadhyay et al., 2010).

Enzyme Inhibition

  • Research on isoxazole-containing compounds has shown significant inhibitory activity against certain human carbonic anhydrase isoforms, indicating potential applications in treating conditions like glaucoma and neuropathic pain (Altug et al., 2017).

Mechanism of Action

While the specific mechanism of action for the compound you mentioned is not available, isoxazole derivatives are known to have immunoregulatory properties . They can act as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds .

Future Directions

Isoxazole derivatives have shown promise in various areas of research, particularly in the development of new drugs for treating infections and diseases . Future research may focus on exploring the potential therapeutic utility of these compounds, particularly their immunoregulatory properties .

properties

IUPAC Name

5-methyl-N-[(1-thiophen-2-yltriazol-4-yl)methyl]-1,2-oxazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N5O2S/c1-8-5-10(15-19-8)12(18)13-6-9-7-17(16-14-9)11-3-2-4-20-11/h2-5,7H,6H2,1H3,(H,13,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLANZVKXGBXPSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)isoxazole-3-carboxamide

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